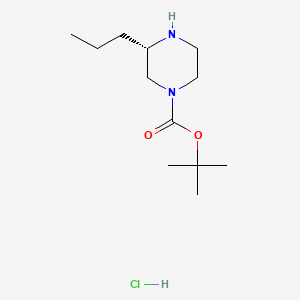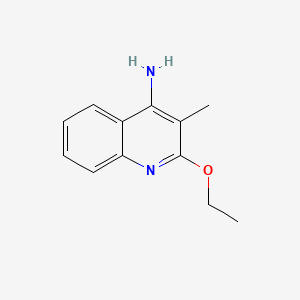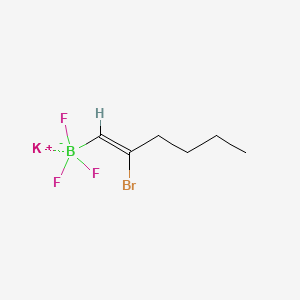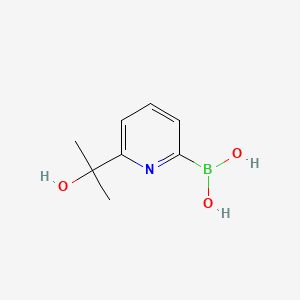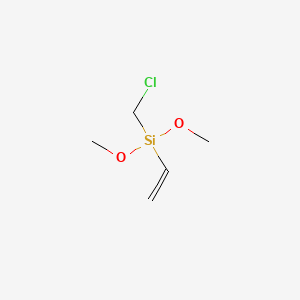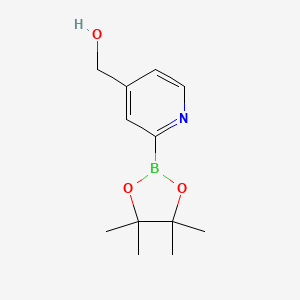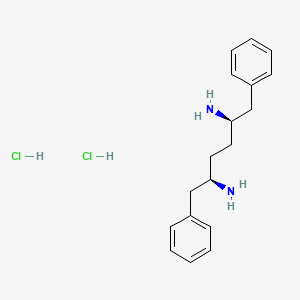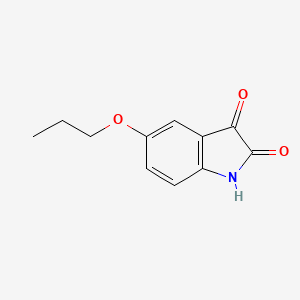
Ethyl 2-(3-methoxyphenoxy)propanoate
Übersicht
Beschreibung
Ethyl 2-(3-methoxyphenoxy)propanoate is a chemical compound with the molecular formula C12H16O4 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(3-methoxyphenoxy)propanoate consists of 12 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms, giving it a molecular weight of 224.25 .Wissenschaftliche Forschungsanwendungen
Chemo-Enzymatic Synthesis of Chiral Epoxides : Ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, derived from Ethyl 2-(3-methoxyphenoxy)propanoate, are identified as valuable precursors in many chemical syntheses. A study proposed a safer and more sustainable chemo-enzymatic synthetic pathway for these epoxides, demonstrating their potential in high-value chemical production (Peru et al., 2016).
Crystal Packing Interactions : Research on ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate, a related compound, revealed unique N⋯π and O⋯π interactions in crystal packing, suggesting applications in materials science and crystal engineering (Zhang, Wu, & Zhang, 2011).
Biological Study of Isopropanol Derivatives : A study on derivatives of p-methoxyphenol and ethyl p-hydroxybenzoate, which are structurally related to Ethyl 2-(3-methoxyphenoxy)propanoate, investigated their antiarrhythmic activities, indicating potential applications in pharmaceuticals (Cheng Shu-hua, 2004).
Synthesis of Methyl Propanoate : Research on the production of methyl propanoate, using a pathway that may involve Ethyl 2-(3-methoxyphenoxy)propanoate, highlights its application in industrial chemistry and catalysis (Clegg et al., 1999).
Synthesis of Novel Copolymers : Studies have explored the synthesis of novel copolymers using ethylene derivatives like Ethyl 2-(3-methoxyphenoxy)propanoate, indicating its role in the development of new polymeric materials (Kharas et al., 2016).
Development of Herbicides : The synthesis of ethyl 2-[4-(3-fluoro-2-quinoxalinyloxy)phenoxy]propanoate, structurally similar to Ethyl 2-(3-methoxyphenoxy)propanoate, indicates its potential in the development of new herbicidal compounds (Makino & Yoshioka, 1987).
Eigenschaften
IUPAC Name |
ethyl 2-(3-methoxyphenoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-4-15-12(13)9(2)16-11-7-5-6-10(8-11)14-3/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWBLFWDSWTRPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-methoxyphenoxy)propanoate | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


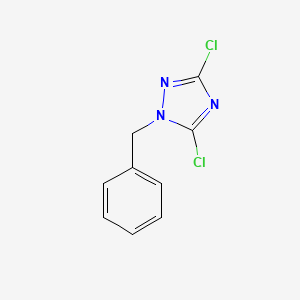
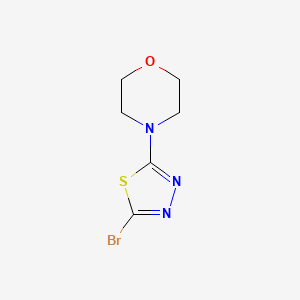
![5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B597202.png)
